N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-CHLORO-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridazine ring, an azepane moiety, and a sulfonamide group, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-CHLORO-2-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-CHLORO-2-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-CHLORO-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Similar Compounds
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-METHOXYBENZENE-1-SULFONAMIDE: Similar structure but with a methoxy group at a different position.
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: Compounds with a similar pyridazine core but different substituents.
Uniqueness
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-CHLORO-2-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H25ClN4O3S |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-chloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C23H25ClN4O3S/c1-31-21-11-9-18(24)16-22(21)32(29,30)27-19-8-6-7-17(15-19)20-10-12-23(26-25-20)28-13-4-2-3-5-14-28/h6-12,15-16,27H,2-5,13-14H2,1H3 |
InChI Key |
ZUTMNGFRFULMMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Origin of Product |
United States |
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